2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-benzyl-5-(tricyclo[3311~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps. One common method includes the cycloaddition reaction of cyclopentadiene with nitrosocarbonyl intermediates, followed by further elaboration to form the desired isoindole structure . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the tricyclic core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The tricyclic structure allows it to fit into particular binding sites, modulating the activity of enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-ene
- 1-(9-Ethoxy-5-phenyl-3-oxa-4,8-diaza-tricyclo[5.2.1.02,6]dec-4-en-8-yl)-ethanone
Uniqueness
Compared to similar compounds, 2-benzyl-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1H-isoindole-1,3(2H)-dione stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H25NO2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
5-(1-adamantyl)-2-benzylisoindole-1,3-dione |
InChI |
InChI=1S/C25H25NO2/c27-23-21-7-6-20(25-12-17-8-18(13-25)10-19(9-17)14-25)11-22(21)24(28)26(23)15-16-4-2-1-3-5-16/h1-7,11,17-19H,8-10,12-15H2 |
InChI Key |
PCFPDFLINVRZQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)CC6=CC=CC=C6 |
Origin of Product |
United States |
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